1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of new compounds with the incorporation of benzothiazole and piperazine moieties. For instance, Mesropyan et al. (2005) described the synthesis of compounds by condensation of 1,2-epoxy-3-phenoxypropane with various amines and thiols, demonstrating the versatility of incorporating the benzothiazole unit into complex molecules (É. G. Mesropyan, G. B. Ambartsumyan, A. Avetisyan, A. Galstyan, & I. R. Arutyunova, 2005). Similarly, the synthesis and characterization of derivatives, including those with benzothiazole and piperazine frameworks, indicate the broad interest in developing new chemical entities for further pharmacological screening.
Structure-Activity Relationship (SAR) Studies
SAR studies, such as those conducted by Al-Masoudi et al. (2011), provide insights into the molecular foundations underlying the biological activities of benzothiazole derivatives. These studies utilize computational techniques to predict the behavior of new compounds, aiding in the design of molecules with improved efficacy and selectivity (N. Al-Masoudi, B. Salih, & Y. Al-Soud, 2011).
Antiproliferative and Anti-HIV Activity
Research into the biological activities of benzothiazole-piperazine derivatives includes investigations into their antiproliferative and anti-HIV properties. Al-Masoudi et al. (2007) synthesized a series of derivatives and evaluated their activity against HIV-1 and HIV-2, demonstrating the potential for these compounds in developing new therapeutic agents (N. Al-Masoudi, Y. Al-Soud, E. De Clercq, & C. Pannecouque, 2007).
properties
IUPAC Name |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-19(8-13-28-16-4-2-1-3-5-16)22-9-11-23(12-10-22)20-21-17-7-6-15(24(26)27)14-18(17)29-20/h1-7,14H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMYNWVKWXDYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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